[2-(4-Ethoxyphenyl)ethenyl]boronic acid
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Overview
Description
[2-(4-Ethoxyphenyl)ethenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxy group and an ethenyl group. This compound is typically found as a white crystalline solid or powder and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving [2-(4-Ethoxyphenyl)ethenyl]boronic acid . This reaction is used to form carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many organic compounds .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenyl)ethenyl]boronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: [2-(4-Ethoxyphenyl)ethenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethoxyphenol.
Reduction: Formation of [2-(4-Ethoxyphenyl)ethyl]boronic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(4-Ethoxyphenyl)ethenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be utilized to study the interactions between boronic acids and biological molecules, such as proteins and carbohydrates.
Medicine: Boronic acids have shown potential in medicinal chemistry for the development of therapeutic agents. This compound may be explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in material science.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the ethoxy and ethenyl groups, making it less versatile in certain reactions.
[2-(4-Methoxyphenyl)ethenyl]boronic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
[2-(4-Ethoxyphenyl)ethyl]boronic acid: Similar structure but with an ethyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
Uniqueness: [2-(4-Ethoxyphenyl)ethenyl]boronic acid is unique due to the presence of both an ethoxy group and an ethenyl group on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to simpler boronic acids.
Properties
IUPAC Name |
[(E)-2-(4-ethoxyphenyl)ethenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEQOOVSZPCVBF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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